REACTION_CXSMILES
|
C(OC([NH:8][C:9]1[C:17]([O:18][CH3:19])=[N:16][CH:15]=[CH:14][C:10]=1[C:11]([OH:13])=[O:12])=O)(C)(C)C>FC(F)(F)C(O)=O>[NH2:8][C:9]1[C:17]([O:18][CH3:19])=[N:16][CH:15]=[CH:14][C:10]=1[C:11]([OH:13])=[O:12]
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Name
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|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)OC(=O)NC1=C(C(=O)O)C=CN=C1OC
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Name
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|
Quantity
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10 mL
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Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
stirred at room temperature for 8 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The solvent was evaporated off under reduced pressure
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Type
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WASH
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Details
|
the resulting milky white solid was washed with water and ethanol
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Reaction Time |
8 h |
Name
|
|
Type
|
product
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Smiles
|
NC1=C(C(=O)O)C=CN=C1OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.35 g | |
YIELD: PERCENTYIELD | 56.8% | |
YIELD: CALCULATEDPERCENTYIELD | 56.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |